molecular formula C8H9ClFNO B1375844 1-(5-Amino-2-fluorophenyl)ethanone hcl CAS No. 1261838-05-4

1-(5-Amino-2-fluorophenyl)ethanone hcl

Cat. No.: B1375844
CAS No.: 1261838-05-4
M. Wt: 189.61 g/mol
InChI Key: CDDLMWGEHLGCLL-UHFFFAOYSA-N
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Description

1-(5-Amino-2-fluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8FNO.ClH. It is a derivative of ethanone, where the phenyl ring is substituted with an amino group at the 5-position and a fluorine atom at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride typically involves the reaction of 2-fluoroacetophenone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-fluorophenyl)ethanone hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Amino-2-fluorophenyl)ethanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Amino-2-chlorophenyl)ethanone
  • 1-(5-Amino-2-bromophenyl)ethanone
  • 1-(5-Amino-2-iodophenyl)ethanone

Uniqueness

1-(5-Amino-2-fluorophenyl)ethanone hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its halogenated analogs .

Properties

IUPAC Name

1-(5-amino-2-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDLMWGEHLGCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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